

Application of High-Performance Liquid Chromatography for Octreotide Analysis

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Compound of Interest

Compound Name: *Omramotide*

Cat. No.: *B12394439*

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Introduction

Octreotide, a synthetic octapeptide analog of the natural hormone somatostatin, is a crucial therapeutic agent for treating conditions such as acromegaly and symptoms associated with certain neuroendocrine tumors.^[1] Its clinical efficacy is dependent on achieving and maintaining therapeutic concentrations in the body. Consequently, robust and sensitive analytical methods are essential for the quantitative determination of Octreotide in pharmaceutical formulations and biological matrices. High-performance liquid chromatography (HPLC), particularly when coupled with mass spectrometry (MS), has emerged as the premier analytical technique for this purpose, offering high selectivity, sensitivity, and accuracy. This document provides detailed application notes and protocols for the analysis of Octreotide using HPLC-based methods, intended for researchers, scientists, and professionals in drug development.

Mechanism of Action

Octreotide exerts its pharmacological effects by binding to somatostatin receptors (SSTRs), predominantly SSTR2 and SSTR5. This interaction initiates a downstream signaling cascade that leads to the inhibition of hormone secretion, such as growth hormone, glucagon, and insulin.^[2]



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Octreotide Signaling Pathway

Analytical Methodologies

The analysis of Octreotide can be broadly categorized into two main applications: the quality control of pharmaceutical formulations (raw material and dosage forms) and the quantification in biological matrices for pharmacokinetic and metabolic studies.

Analysis of Octreotide in Pharmaceutical Formulations (RP-HPLC-UV)

A robust reversed-phase HPLC (RP-HPLC) method with UV detection is suitable for the quantification of Octreotide in raw materials and injectable dosage forms.[3]

Experimental Protocol

Sample Preparation:

- Raw Material: Accurately weigh and dissolve the Octreotide raw material in the mobile phase to achieve a known concentration (e.g., 0.5 mg/mL).[4]
- Injectable Dosage Form: Dilute the injectable solution with the mobile phase to fall within the linear range of the assay.[3] For microsphere formulations, dissolve the contents of multiple vials in a suitable solvent like DMSO, followed by dilution with the mobile phase and filtration.

HPLC Conditions:

Parameter	Condition
Column	C18, 250 mm x 4.6 mm, 5 μ m particle size
Mobile Phase	Acetonitrile, water, and tetrabutylammonium hydroxide
Flow Rate	1.0 mL/min
Detection	UV at 210 nm or 220 nm
Injection Volume	10-50 μ L
Column Temperature	40 °C

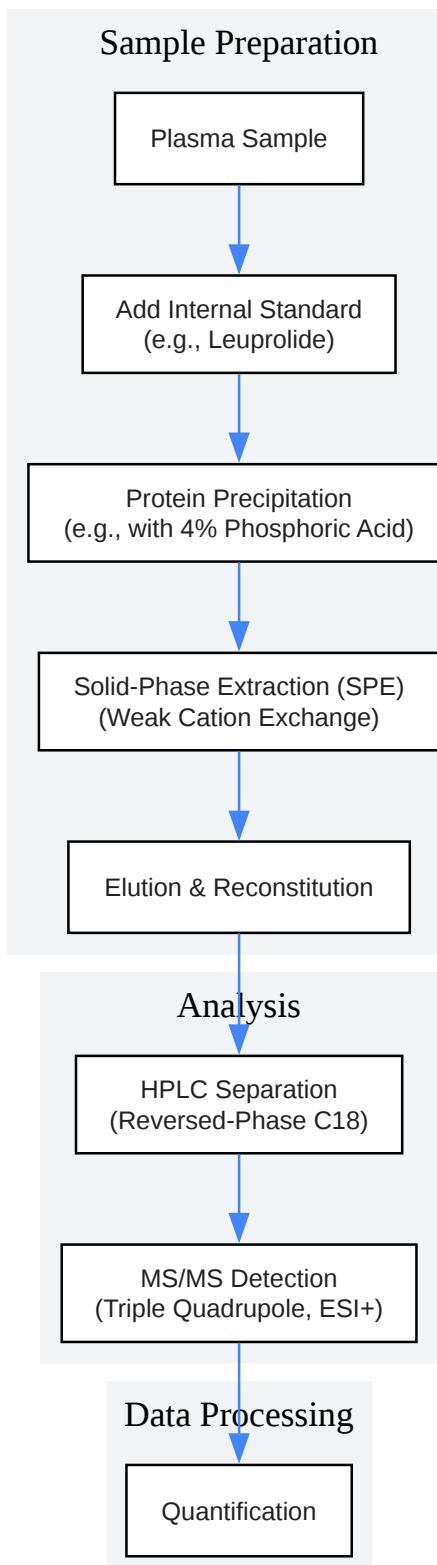
Quantitative Data Summary (RP-HPLC-UV)

Parameter	Result	Reference
Linearity Range	0.2 - 1.8 μ g/mL	
Limit of Detection (LOD)	0.025 μ g/mL	
Limit of Quantification (LOQ)	0.084 μ g/mL	
Recovery	97.02 - 99.25%	
Retention Time	~28.23 min	

Quantification of Octreotide in Human Plasma (HPLC-MS/MS)

For the determination of Octreotide in biological fluids like human plasma, a highly sensitive and selective method such as HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is required due to the low concentrations of the analyte.

Experimental Workflow

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HPLC-MS/MS Workflow for Octreotide in Plasma

Experimental Protocol

Sample Preparation (Solid-Phase Extraction - SPE):

- To 200 μ L of plasma, add 50 μ L of an internal standard working solution (e.g., 1.0 ng/mL Leuprolide).
- Add 200 μ L of 4% phosphoric acid and vortex for 1 minute.
- Condition a weak cation exchange (WCX) SPE plate with 200 μ L of methanol, followed by 200 μ L of water.
- Load the pre-treated plasma sample onto the SPE plate.
- Wash the SPE plate with 400 μ L of 5% ammonium hydroxide, followed by 400 μ L of 20% acetonitrile in water.
- Elute the analyte and internal standard with 50 μ L of 1% trifluoroacetic acid (TFA) in 75:25 acetonitrile/water.
- Dilute the eluate with 150 μ L of water and vortex.
- Inject an appropriate volume (e.g., 10 μ L) into the HPLC-MS/MS system.

HPLC-MS/MS Conditions:

Parameter	Condition
HPLC System	UPLC or HPLC system
Column	Reversed-phase C18 (e.g., ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 μ m)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Flow Rate	0.3 - 0.5 mL/min
Gradient	Linear gradient from a low to high percentage of Mobile Phase B
Mass Spectrometer	Triple quadrupole with Electrospray Ionization (ESI)
Ionization Mode	Positive ESI
MRM Transitions	Octreotide: m/z 510.3 → 120.2 and/or 510.3 → 872.1

Quantitative Data Summary (HPLC-MS/MS)

Parameter	Result	Reference
Linearity Range	5 - 2000 pg/mL	
Lower Limit of Quantification (LLOQ)	5 pg/mL	
Intra-day Precision (%RSD)	2.32 - 7.43%	
Inter-day Precision (%RSD)	2.44 - 8.99%	
Accuracy	Within \pm 15.0%	
Recovery	~73%	

Conclusion

High-performance liquid chromatography is a versatile and indispensable tool for the analysis of Octreotide. For quality control of pharmaceutical products, RP-HPLC with UV detection provides a reliable and accurate method. For bioanalytical applications requiring high sensitivity, HPLC coupled with tandem mass spectrometry is the method of choice, enabling the quantification of Octreotide at very low concentrations in complex biological matrices. The protocols and data presented herein offer a comprehensive guide for researchers and scientists involved in the development and analysis of Octreotide. Proper method validation in accordance with regulatory guidelines is crucial to ensure data quality and reliability.

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